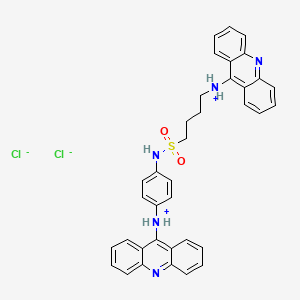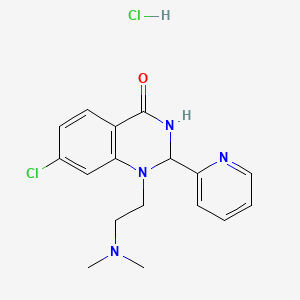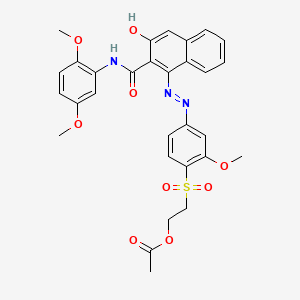
Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group linked to a quinazolinone moiety, which is further substituted with a 3,4-dihydroxyphenylethyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, which is then functionalized with the benzamide group and the 3,4-dihydroxyphenylethyl substituent. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group results in the formation of quinones, while reduction of the quinazolinone moiety yields dihydroquinazolinones.
科学的研究の応用
Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
作用機序
The mechanism of action of Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- involves its interaction with various molecular targets and pathways. The dihydroxyphenyl group can scavenge free radicals, contributing to its antioxidant activity. The quinazolinone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation and inflammation .
類似化合物との比較
Similar Compounds
Benzamide, N-[2-(3,4-dihydroxyphenyl)ethyl]-3,4-dihydroxy-: This compound shares a similar structure but lacks the quinazolinone moiety.
3,4,5-Trihydroxyphenylacetamide: This compound has a similar dihydroxyphenyl group but differs in the rest of the structure.
Uniqueness
The presence of both the benzamide and quinazolinone moieties in Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- makes it unique compared to other similar compounds.
特性
CAS番号 |
68501-50-8 |
|---|---|
分子式 |
C24H21N3O4 |
分子量 |
415.4 g/mol |
IUPAC名 |
N-[[3-[2-(3,4-dihydroxyphenyl)ethyl]-4-oxoquinazolin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C24H21N3O4/c28-20-11-10-16(14-21(20)29)12-13-27-22(15-25-23(30)17-6-2-1-3-7-17)26-19-9-5-4-8-18(19)24(27)31/h1-11,14,28-29H,12-13,15H2,(H,25,30) |
InChIキー |
KJVVLWOXGCUVHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)



![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)


